molecular formula C27H48O3 B8196620 (2,4-Bis(decyloxy)phenyl)methanol

(2,4-Bis(decyloxy)phenyl)methanol

Cat. No.: B8196620
M. Wt: 420.7 g/mol
InChI Key: COHCIJMUMQEQFG-UHFFFAOYSA-N
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Description

(2,4-Bis(decyloxy)phenyl)methanol is an organic compound with the molecular formula C27H48O3 It is a derivative of benzyl alcohol, where the hydrogen atoms on the benzene ring are substituted with decyloxy groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Bis(decyloxy)phenyl)methanol typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out on highly oriented pyrolytic graphite (HOPG) using 2,4-dialkoxybenzyl alcohol derivatives as precursors. The reaction conditions include the use of a suitable catalyst, such as aluminum chloride (AlCl3), and an appropriate solvent, like dichloromethane (CH2Cl2). The reaction proceeds at ambient temperature, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Bis(decyloxy)phenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding carboxylic acid, while reduction with lithium aluminum hydride would produce the corresponding alkane.

Scientific Research Applications

(2,4-Bis(decyloxy)phenyl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,4-Bis(decyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s decyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzyl alcohol: A similar compound where the decyloxy groups are replaced with methoxy groups.

    2,4-Diethoxybenzyl alcohol: Another analog with ethoxy groups instead of decyloxy groups.

Uniqueness

(2,4-Bis(decyloxy)phenyl)methanol is unique due to its long alkyl chains, which impart distinct physicochemical properties. These properties include increased hydrophobicity and the ability to form self-assembled structures on surfaces, making it valuable for applications in material science and nanotechnology .

Properties

IUPAC Name

(2,4-didecoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O3/c1-3-5-7-9-11-13-15-17-21-29-26-20-19-25(24-28)27(23-26)30-22-18-16-14-12-10-8-6-4-2/h19-20,23,28H,3-18,21-22,24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHCIJMUMQEQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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